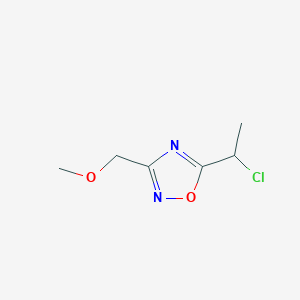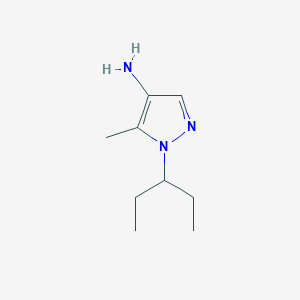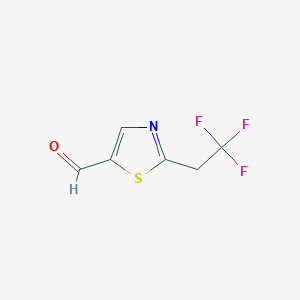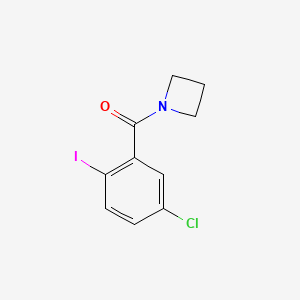
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Vue d'ensemble
Description
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone (also referred to as 5-chloro-2-iodophenyl azetidin-1-ylmethanone or 5-CIAM) is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases. It is a member of the azetidine family of compounds, which are characterized by their cyclic structures and their ability to form hydrogen bonds. 5-CIAM has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Applications De Recherche Scientifique
Catalytic Asymmetric Addition
Azetidin-1-yl derivatives have been evaluated in catalytic asymmetric additions, demonstrating high enantioselectivity. For instance, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a chiral azetidine ring derivative, showed up to 98.4% enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Drug Disposition Studies
Azetidin-1-yl compounds have been studied in the context of drug disposition and pharmacokinetics. For example, GDC-0973, an azetidin-1-yl derivative, was investigated for its clearance, volume of distribution, protein binding, and tissue distribution in various animal models (Choo et al., 2012).
Metabolic Pathways
Studies on azetidin-1-yl compounds like AZD1979 have revealed unique metabolic pathways, such as glutathione S-transferase–catalyzed formation of glutathione-conjugated spiro-azetidine without prior bioactivation (Li et al., 2019).
Cholesterol Absorption Inhibition
Some azetidin-1-yl derivatives have been discovered as potent inhibitors of cholesterol absorption. A study describes the design and synthesis of such inhibitors, highlighting their potential in lowering plasma cholesterol (Rosenblum et al., 1998).
Antimicrobial and Anticonvulsant Properties
Novel azetidinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, demonstrating significant potential in these areas (Rajasekaran & Murugesan, 2006).
Synthesis of Pincer Ligands
Azetidin-1-yl compounds have been used in the preparation of CC'N-Osmium complexes, providing insights into their use in the synthesis of pincer ligands (Casarrubios et al., 2015).
Propriétés
IUPAC Name |
azetidin-1-yl-(5-chloro-2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTACWDIFFFUNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
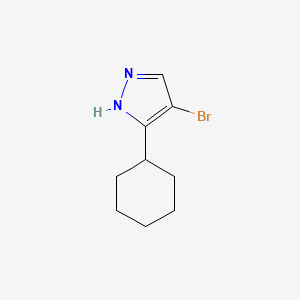
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
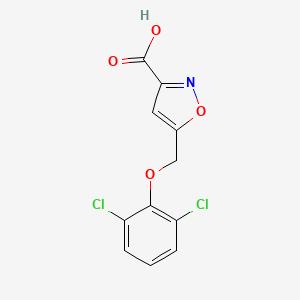
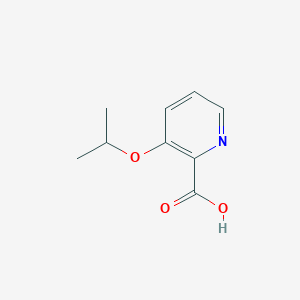
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
